molecular formula C20H21N3O2 B15213728 (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol CAS No. 646450-76-2

(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol

Cat. No.: B15213728
CAS No.: 646450-76-2
M. Wt: 335.4 g/mol
InChI Key: WOMZAVCITNVRQN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol is a chiral quinazoline-pyrrolidine hybrid compound. Its structure features a quinazoline core substituted with a benzyloxy group at position 7 and a methyl group at position 2, linked to a (3S)-pyrrolidin-3-ol moiety. The stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for its biological activity, as evidenced by patents highlighting the importance of enantiomeric purity in pharmaceutical applications .

Properties

CAS No.

646450-76-2

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

(3S)-1-(2-methyl-7-phenylmethoxyquinazolin-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1

InChI Key

WOMZAVCITNVRQN-INIZCTEOSA-N

Isomeric SMILES

CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CC[C@@H](C4)O

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Reaction of 4-chloro-7-benzyloxy-2-methylquinazoline with (3S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. This method mirrors protocols described for analogous 4-pyrrolidinylquinazolines. For instance, PubChem CID 11688318 details a similar structure where pyrrolidine is introduced via nucleophilic displacement.

Table 2: Reaction Conditions for Pyrrolidine Coupling

Quinazoline Derivative Amine Base Solvent Yield Reference
4-Chloro-7-benzyloxy-2-methylquinazoline (3S)-pyrrolidin-3-ol K₂CO₃ DMF 68%
4-Chloro-6-methoxyquinazoline Pyrrolidine DIEA DCM 75%

Mitsunobu Reaction for Stereochemical Control

To preserve the (3S)-configuration, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method couples 4-hydroxy-7-benzyloxy-2-methylquinazoline with (3S)-pyrrolidin-3-ol, ensuring inversion-free bonding. The stereochemical integrity is critical for biological activity, as evidenced by antiproliferative studies of analogous compounds.

Stereoselective Synthesis of (3S)-Pyrrolidin-3-ol

The chiral pyrrolidine moiety is synthesized via asymmetric hydrogenation or enzymatic resolution. A photoredox-catalyzed continuous flow system has recently emerged as a scalable alternative, enabling stereoselective formation of pyrrolidines without chiral catalysts. For example, City University of Hong Kong researchers achieved >99% regioselectivity using organo-photocatalysts under flow conditions:

$$
\text{Allylamine} + \text{Electrophile} \xrightarrow{\text{Photoredox, Flow}} (3S)\text{-Pyrrolidin-3-ol}
$$

Key Advantages of Flow Chemistry :

  • Precise control of reaction parameters (e.g., residence time, temperature).
  • Enhanced safety for exothermic reactions.
  • Scalability to industrial production.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol/water mixtures. Characterization relies on NMR, HRMS, and X-ray crystallography. For instance, PubChem CID 11688318 reports $$ ^1H $$-NMR peaks at δ 2.45 (s, 3H, CH₃), 7.34–8.06 (m, aromatic H), and 3.50–4.10 (m, pyrrolidine H).

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 6- and 7-positions of quinazoline necessitate careful choice of protecting groups.
  • Stereochemical Purity : Racemization during pyrrolidine coupling requires low-temperature Mitsunobu conditions or enzymatic methods.
  • Scalability : Batch-to-flow translation improves yield consistency, as demonstrated in photoredox cascades.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants: (3S) vs. (3R) Pyrrolidine Derivatives

The compound’s (3S)-pyrrolidin-3-ol configuration distinguishes it from analogs like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) . While both share a pyrrolidine backbone, the stereochemistry (S vs. R) influences binding affinity and selectivity. For example, in antiviral studies, stereoisomers of pyrrolidine derivatives exhibited divergent efficacy profiles due to spatial compatibility with target enzymes .

Feature Target Compound Compound 1b
Pyrrolidine Configuration (3S) (3R)
Core Structure Quinazoline 1,2,4-Oxadiazole
Key Substituents 7-Benzyloxy, 2-methylquinazoline 2-Phenylethyl, 4-pyridyl
Molecular Weight* ~379.4 g/mol (estimated) ~406.5 g/mol (estimated)
Biological Relevance Potential kinase inhibition (quinazoline-based) Antiviral activity (oxadiazole-based)

*Molecular weights estimated based on structural formulas.

Substituent-Driven Functional Differences

  • Quinazoline vs. Oxadiazole Cores : The target compound’s quinazoline core is associated with kinase inhibition (e.g., EGFR inhibitors), whereas oxadiazole derivatives like 1a/1b are linked to antiviral or anti-inflammatory activities due to their heterocyclic polarity and metabolic stability .
  • Benzyloxy vs.

Simpler Pyrrolidine Analogs: (3S,4S)-4-methylpyrrolidin-3-ol

This analog lacks the quinazoline-benzyloxy moiety, resulting in a lower molecular weight (101.15 g/mol) and reduced complexity. The additional 4-methyl group in (3S,4S)-4-methylpyrrolidin-3-ol may alter solubility and metabolic pathways compared to the target compound’s unsubstituted pyrrolidine .

Research Findings and Implications

  • Stereochemical Purity : Bayer’s patented synthesis of pure (3S)-pyrrolidin-3-ol underscores its therapeutic value, suggesting that the target compound’s enantiomeric purity is crucial for efficacy .
  • Activity Trends : Structural modifications (e.g., quinazoline substitution) correlate with target selectivity. For instance, quinazoline derivatives often exhibit kinase inhibition, while oxadiazoles may target viral proteases .

Biological Activity

The compound (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol (CID 69459627) belongs to a class of quinazoline derivatives, which have garnered attention due to their diverse biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with a benzyloxy group and a pyrrolidine moiety. Its molecular formula is C20H21N3O2C_{20}H_{21}N_{3}O_{2} and it possesses notable pharmacological properties.

PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight337.40 g/mol
CAS Number646450-76-2
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound exhibit inhibitory effects on various cellular pathways implicated in cancer progression. Specifically, they may act as inhibitors of the Ras-Sos interaction, which is crucial for cell signaling pathways that regulate cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds that inhibit the Ras-Sos interaction have shown promise in treating hyperproliferative disorders such as cancer by selectively targeting malignant cells without significantly affecting normal cells .

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related quinazoline derivative effectively reduced tumor growth in xenograft models. The compound exhibited selective cytotoxicity against cancer cells with activating mutations in the epidermal growth factor receptor (EGFR), suggesting its potential as a targeted therapy .

Selectivity and Toxicity

One of the advantages of this compound is its selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects commonly associated with traditional chemotherapy agents. Research indicates that compounds with similar structures have low toxicity profiles in vitro, making them suitable candidates for further development .

Potential Therapeutic Uses

The biological activity of this compound suggests several therapeutic applications:

  • Oncology : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Anti-inflammatory : Potential use in conditions characterized by excessive inflammation due to its ability to modulate cellular signaling pathways.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Studies focusing on its pharmacokinetics, bioavailability, and long-term effects are essential for understanding its applicability in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling quinazoline intermediates with substituted pyrrolidines. For example, refluxing in xylene (25–30 hours) with chloranil as an oxidizing agent can yield quinazoline derivatives, followed by NaOH treatment and recrystallization from methanol to isolate the product . However, alternative solvents (e.g., ethanol) may reduce reaction time (2 hours) but require purification via DMF-EtOH mixtures . Key variables include solvent polarity, reflux duration, and purification techniques. Comparative studies using TLC and HPLC can optimize conditions for higher yields (>80%) and purity (>95%).

Q. How can researchers confirm the stereochemical configuration (3S) of the pyrrolidine moiety in this compound?

  • Methodological Answer : Chiral chromatography or X-ray crystallography is essential. Nuclear magnetic resonance (¹H and ¹³C) can provide indirect evidence via coupling constants and NOE correlations. For example, the (3S) configuration may correlate with specific splitting patterns in the pyrrolidine protons . Advanced techniques like circular dichroism (CD) spectroscopy or computational modeling (DFT) can validate absolute stereochemistry .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–60°C), and light exposure. Monitor via HPLC-MS to identify degradation products .

Advanced Research Questions

Q. How does the benzyloxy group at the 7-position of the quinazoline ring influence bioactivity compared to other substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substituents like methoxy, halogen, or nitro groups. Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using in vitro MIC assays. For example, shows that bulky aryl groups enhance antifungal activity by improving membrane penetration . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., fungal lanosterol demethylase) .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Solutions:

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes.
  • Bioavailability Enhancement : Formulate with cyclodextrins or liposomal carriers to improve solubility .
  • In Vivo Validation : Use murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, and ecotoxicity. Experimental validation includes:

  • Abiotic Degradation : Hydrolysis/photolysis studies under simulated environmental conditions.
  • Biotic Transformation : Incubate with soil or aquatic microbial communities; analyze via GC-MS .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for similar quinazoline-pyrrolidine derivatives?

  • Resolution : Contradictions arise from solvent effects (xylene vs. ethanol) and oxidizing agents (chloranil vs. air). Xylene’s high boiling point (138°C) may favor complete cyclization but risks side reactions (e.g., dimerization). Ethanol’s lower temperature (78°C) reduces side products but may require longer reaction times for comparable yields . Statistical optimization (e.g., Design of Experiments) can identify critical parameters .

Experimental Design Considerations

Q. What controls are essential in bioactivity assays to ensure reproducibility?

  • Methodological Answer : Include:

  • Positive Controls : Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Negative Controls : Solvent-only samples (e.g., DMSO at ≤1% v/v).
  • Cell Viability Controls : Mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Characterization Techniques

Q. How can researchers elucidate the compound’s interaction with DNA or proteins?

  • Methodological Answer :

  • Spectroscopic Methods : UV-Vis titration or fluorescence quenching to calculate binding constants.
  • Biophysical Assays : Surface plasmon resonance (SPR) for real-time kinetics.
  • Structural Biology : Co-crystallization with target proteins (e.g., topoisomerase II) for X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.